Cas no 2005653-26-7 (2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- EN300-1625684
- 2005653-26-7
-
- Inchi: 1S/C9H14N2O/c1-11-9(4-5-12)8(6-10-11)7-2-3-7/h6-7,12H,2-5H2,1H3
- InChI Key: ILIMOAQKVZEHFH-UHFFFAOYSA-N
- SMILES: OCCC1=C(C=NN1C)C1CC1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 0.8
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625684-0.05g |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 0.05g |
$1104.0 | 2023-06-04 | ||
Enamine | EN300-1625684-0.25g |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 0.25g |
$1209.0 | 2023-06-04 | ||
Enamine | EN300-1625684-10.0g |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 10g |
$5652.0 | 2023-06-04 | ||
Enamine | EN300-1625684-50mg |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1625684-1000mg |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 1000mg |
$986.0 | 2023-09-22 | ||
Enamine | EN300-1625684-5.0g |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 5g |
$3812.0 | 2023-06-04 | ||
Enamine | EN300-1625684-10000mg |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1625684-500mg |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 500mg |
$946.0 | 2023-09-22 | ||
Enamine | EN300-1625684-2500mg |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 2500mg |
$1931.0 | 2023-09-22 | ||
Enamine | EN300-1625684-100mg |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2005653-26-7 | 100mg |
$867.0 | 2023-09-22 |
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Related Literature
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 2005653-26-7): An Emerging Compound in Pharmaceutical Research
2-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 2005653-26-7) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclopropyl and pyrazole moieties, exhibits a range of biological activities that make it a promising candidate for drug development.
The cyclopropyl group in the structure of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. The presence of this group can significantly influence the pharmacokinetic properties of the compound, potentially leading to improved bioavailability and reduced clearance rates. These attributes are particularly important in the development of drugs that require sustained action or have specific tissue distribution requirements.
The pyrazole moiety, on the other hand, is a versatile heterocyclic ring that has been widely studied for its diverse biological activities. Pyrazoles are known to exhibit anti-inflammatory, analgesic, and anti-cancer properties, among others. In the context of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the pyrazole ring may contribute to its potential as a therapeutic agent by modulating specific biological pathways or receptors.
Recent studies have explored the potential of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol in various therapeutic areas. One notable area of research is its application in the treatment of neurological disorders. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol significantly reduced oxidative stress and inflammation in neuronal cells, suggesting its potential as a neuroprotective agent.
In addition to its neuroprotective properties, 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has also shown promise in cancer research. Studies have indicated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. A recent publication in Cancer Research highlighted the ability of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-y l)ethan - 1 - ol to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway.
The pharmacokinetic profile of 2-(4-cyclopropyl - 1 - methyl - 1H - pyrazol - 5 - yl)ethan - 1 - ol has been extensively studied to understand its behavior in vivo. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
Furthermore, the synthetic accessibility of 2-(4-cyclopropyl - 1 - methyl - 1H - pyrazol - 5 - yl)ethan - 1 - ol is another factor contributing to its potential as a drug candidate. The compound can be synthesized through well-established chemical routes, allowing for efficient large-scale production if needed. This synthetic flexibility also enables researchers to explore structural modifications to optimize its therapeutic properties.
In conclusion, 2-(4-cyclopropyl - 1 - methyl - 1H - pyrazol - 5 - yl)ethan - 1 - ol (CAS No. 2005653 - 26 - 7) represents a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structural features, coupled with its favorable pharmacokinetic properties and diverse biological activities, make it an exciting area of focus for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.
2005653-26-7 (2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol) Related Products
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1189426-16-1(Sulfadiazine-13C6)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 81216-14-0(7-bromohept-1-yne)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)




